

The Stereochemical Landscape of D-Talose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **D-Talose**

Cat. No.: **B119580**

[Get Quote](#)

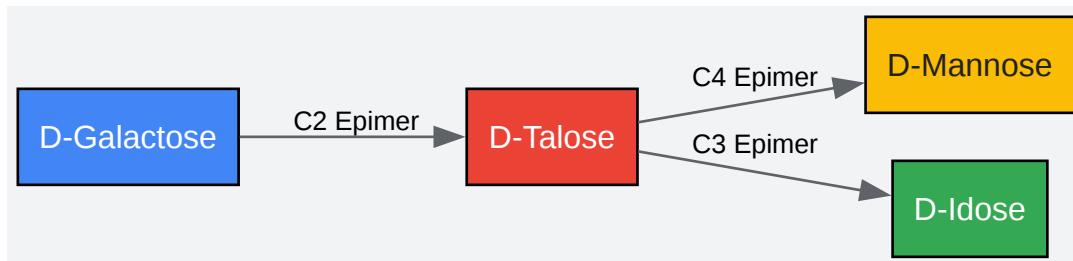
An In-depth Exploration of the Relationships, Properties, and Synthesis of **D-Talose** in the Context of D-Aldohexoses

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of **D-Talose**, a rare aldohexose, and its intricate relationship with other six-carbon sugars. Tailored for researchers, scientists, and professionals in drug development, this document delves into the stereochemical nuances, comparative physicochemical properties, and key synthetic methodologies related to **D-Talose**.

Introduction: The Significance of D-Talose

D-Talose is a monosaccharide that, while not as abundant in nature as its common counterparts like D-glucose, is gaining significant attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. As a C-2 epimer of D-galactose and a C-4 epimer of D-mannose, its unique stereochemistry dictates its biological function and presents both challenges and opportunities in medicinal chemistry and drug development.[\[1\]](#) This guide aims to provide a detailed technical resource on the core aspects of **D-Talose** chemistry and its standing within the D-aldohexose family.


Stereochemical Relationships of D-Talose

The defining characteristic of an aldohexose is the spatial arrangement of hydroxyl groups along its carbon backbone. **D-Talose** is one of the eight D-aldohexoses, each differing in the stereochemistry at one or more of the four chiral centers (C2, C3, C4, and C5).

The epimeric relationships of **D-Talose** are crucial for understanding its synthesis and potential metabolic pathways. An epimer is a diastereomer that differs in configuration at only one stereogenic center.

- **D-Talose** and D-Galactose: **D-Talose** is the C-2 epimer of D-Galactose. This means they have the exact same stereochemistry at C3, C4, and C5, but opposite configurations at the C2 carbon.[1]
- **D-Talose** and D-Mannose: **D-Talose** is the C-4 epimer of D-Mannose. They share the same stereochemistry at C2, C3, and C5, with the sole difference at the C4 position.[1]
- **D-Talose** and D-Idose: **D-Talose** is the C-3 epimer of D-Idose.

These relationships are fundamental in the design of synthetic routes, as one aldohexose can often be converted to another through epimerization at a specific carbon center.

[Click to download full resolution via product page](#)

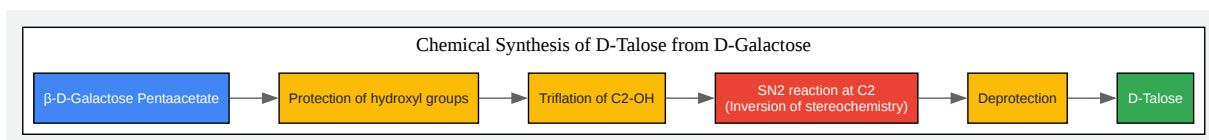
Epimeric relationships of **D-Talose**.

Physicochemical Properties: A Comparative Analysis

The subtle differences in stereochemistry among aldohexoses lead to distinct physical and chemical properties. This table summarizes key quantitative data for **D-Talose** and its related aldohexoses, providing a basis for comparison in experimental design and analysis.

Aldohexose	Molecular Formula	Molar Mass (g/mol)	Melting Point (°C)	Specific Rotation $[\alpha]D$ (degrees)
D-Talose	<chem>C6H12O6</chem>	180.16	124-127[2]	+21 (c=1, H ₂ O)[2]
D-Galactose	<chem>C6H12O6</chem>	180.16	168-170	+80.2 (equilibrium, H ₂ O)
D-Mannose	<chem>C6H12O6</chem>	180.16	133-140	+14.5 (equilibrium, H ₂ O)
D-Glucose	<chem>C6H12O6</chem>	180.16	146 (α-anomer), 150 (β-anomer)[3]	+52.7 (equilibrium, H ₂ O)[4]
D-Allose	<chem>C6H12O6</chem>	180.16	141-142[5]	+14.5 (equilibrium, H ₂ O)[5]
D-Altrose	<chem>C6H12O6</chem>	180.16	103-105[6]	+32.6 (equilibrium, H ₂ O)[6]
D-Gulose	<chem>C6H12O6</chem>	180.16	129-131	-20.4 (equilibrium, H ₂ O)
D-Idose	<chem>C6H12O6</chem>	180.16	Syrup	Not readily available

Experimental Protocols for the Synthesis of D-Talose


The synthesis of the rare sugar **D-Talose** can be achieved through both chemical and enzymatic methods, primarily utilizing the more abundant D-Galactose as a starting material.

Chemical Synthesis from D-Galactose

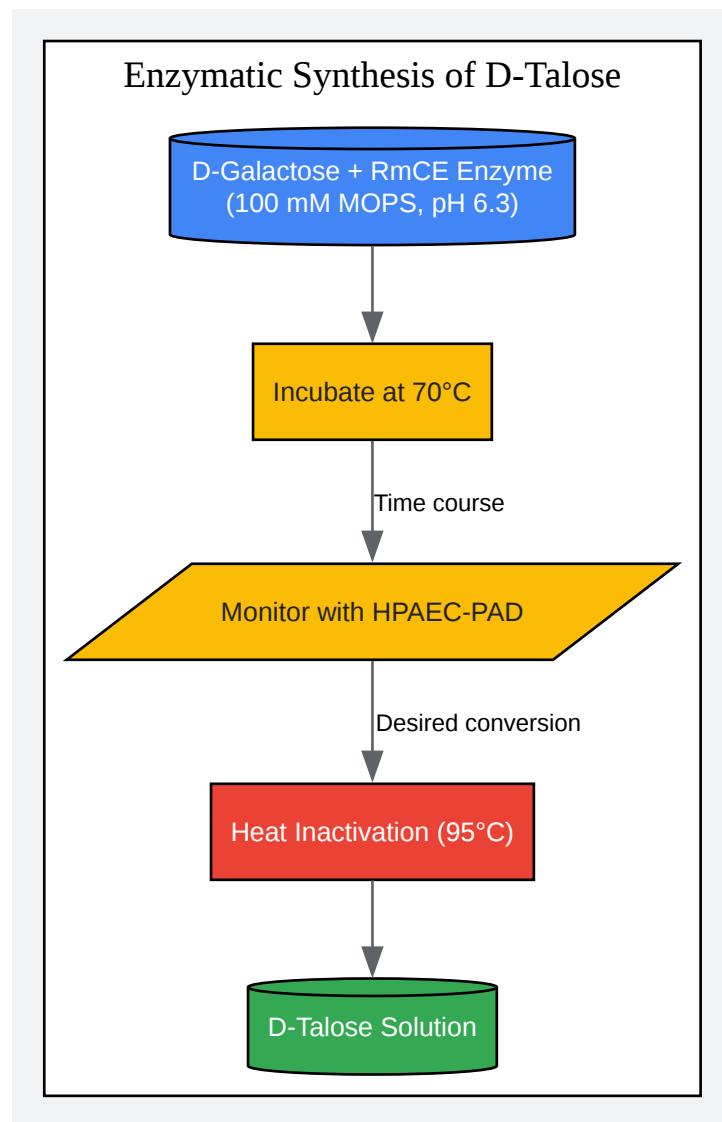
A common chemical strategy for the synthesis of **D-Talose** from D-Galactose involves the inversion of the stereocenter at the C2 position. This is typically achieved via a nucleophilic substitution (SN2) reaction.

Methodology Overview:

A multi-step synthesis can be employed, starting from readily available β -D-galactose pentaacetate. A key step involves the formation of a triflate at the C2 hydroxyl group, which is a good leaving group. Subsequent displacement with a nucleophile, such as water or acetate, proceeds with inversion of configuration to yield the **D-Talose** backbone. The overall yield for such a four-step process has been reported to be around 58%.^{[7][8]}

[Click to download full resolution via product page](#)

Chemical synthesis workflow for **D-Talose**.


Enzymatic Synthesis from D-Galactose

An alternative and often more specific method for producing **D-Talose** is through enzymatic conversion of D-Galactose. Cellobiose 2-epimerase from *Rhodothermus marinus* (RmCE) has been shown to catalyze this C2 epimerization.

Experimental Protocol:

- Enzyme: His-tag purified Cellobiose 2-epimerase from *Rhodothermus marinus* (RmCE).
- Substrate: D-Galactose.
- Buffer: 100 mM MOPS buffer, pH 6.3.

- Reaction Conditions:
 - Incubate a solution of D-Galactose (e.g., 288 g/L) with RmCE (e.g., 0.3 mg/mL) in the MOPS buffer.
 - Maintain the reaction temperature at 70°C.
- Reaction Monitoring and Termination:
 - Monitor the formation of **D-Talose** over time using techniques such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).
 - Terminate the reaction by heat inactivation of the enzyme (e.g., 10 minutes at 95°C).
- Product Yield: This method has been reported to yield approximately 24.3 g/L of **D-Talose** after 4.5 hours, corresponding to a molar yield of about 8.5%.^[9] It is important to note that a side reaction, the isomerization of galactose to tagatose, can also occur, affecting the final purity of the **D-Talose**.^[9]

[Click to download full resolution via product page](#)

Enzymatic synthesis workflow for **D-Talose**.

Biological Activities and Signaling Pathways

While the detailed signaling pathways of **D-Talose** are still under active investigation, preliminary studies have indicated its potential as a bioactive molecule. It has been reported to possess antimicrobial and anti-inflammatory properties.

The biological effects of rare sugars are often attributed to their structural similarity to more common sugars, allowing them to interact with cellular machinery but not necessarily be metabolized in the same way. For instance, the related rare sugar D-Allose has been shown to exert its effects by being phosphorylated by hexokinase, which then impacts downstream

signaling pathways. A similar mechanism could be at play for **D-Talose**, where its phosphorylation could lead to the accumulation of a talose-phosphate analog that interferes with normal carbohydrate metabolism or signaling. However, further research is required to elucidate the specific molecular targets and signaling cascades modulated by **D-Talose**.

Conclusion

D-Talose holds a unique position in the landscape of aldohexoses. Its distinct stereochemistry not only defines its physical and chemical properties but also underpins its potential biological activities. The synthetic routes from the readily available D-Galactose, both chemical and enzymatic, provide avenues for further exploration of this rare sugar. As research continues to unravel the specific molecular mechanisms and signaling pathways associated with **D-Talose**, its potential applications in drug development and biotechnology are likely to expand. This guide serves as a foundational resource to aid in these ongoing and future research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Talose - Wikipedia [en.wikipedia.org]
- 2. D-TALOSE price, buy D-TALOSE - chemicalbook [chemicalbook.com]
- 3. Glucose - Wikipedia [en.wikipedia.org]
- 4. D-Glucose | C6H12O6 | CID 5793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. D-Allose - general description and application [georganics.sk]
- 6. D-Altrose - general description and application - Georganics [georganics.sk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Converting Galactose into the Rare Sugar Talose with Cellobiose 2-Epimerase as Biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [The Stereochemical Landscape of D-Talose: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b119580#relationship-between-d-talose-and-other-aldohexoses\]](https://www.benchchem.com/product/b119580#relationship-between-d-talose-and-other-aldohexoses)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com